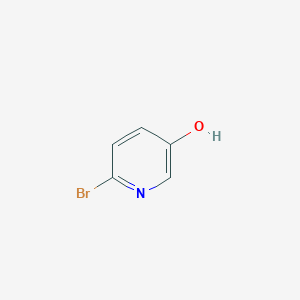

2-Bromo-5-hydroxypyridine

Beschreibung

Significance within Heterocyclic Chemistry Research

The pyridine (B92270) ring is a fundamental scaffold in a vast array of natural products and synthetic compounds with diverse biological activities. The presence of both a bromo and a hydroxyl substituent on this ring system in 2-Bromo-5-hydroxypyridine provides multiple reactive sites, making it a valuable synthon for the construction of more complex heterocyclic structures.

The bromine atom at the 2-position is susceptible to displacement through various nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of functional groups, including amino, alkoxy, and carbon-based substituents. The hydroxyl group at the 5-position can undergo reactions such as O-alkylation and can influence the reactivity of the pyridine ring through its electronic effects. This dual functionality enables chemists to selectively modify the molecule and build intricate molecular architectures. For instance, it is a key intermediate in the synthesis of various biologically active molecules.

Role as a Precursor in Advanced Organic Synthesis

This compound serves as a crucial starting material for the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical applications. It is utilized in coupling reactions with halo aromatic amines and alcohols to create 2-substituted aminophenyl and hydroxyphenyl pyridines. chemicalbook.comfishersci.ca

One notable application is in the synthesis of novel small-molecule inhibitors of the hypoxia-inducible factor (HIF) pathway. In one synthetic route, this compound undergoes O-alkylation, followed by a Claisen rearrangement and formylation to yield a key intermediate. nih.gov This intermediate is then further modified through reductive amination and reaction with various sulfonyl chlorides to produce a library of pyrano[3,2-b]pyridines. nih.gov

The versatility of this compound as a precursor is further demonstrated in its use in palladium-catalyzed reactions. For example, it can be a starting point for the synthesis of various 2-bromopyridine (B144113) aldehydes, which are valuable intermediates in the synthesis of natural products. clockss.org Researchers have also explored copper-catalyzed C-N bond formation reactions at the 5-position of related 2-bromo-5-halopyridine structures, highlighting the potential for selective functionalization. rsc.org

Below is a table summarizing some of the synthetic transformations involving this compound:

| Starting Material | Reagents and Conditions | Product Type | Application | Reference |

| This compound | 1. O-alkylation 2. Claisen rearrangement 3. Formylation | Pyrano[3,2-b]pyridine precursor | Synthesis of HIF pathway inhibitors | nih.gov |

| 2-Bromo-5-tosyloxypyridine (derived from this compound) | LDA, DMF | 2-bromo-4-formyl-5-tosyloxypyridine | Intermediate for natural product synthesis | clockss.org |

| 2-Bromo-5-iodopyridine (related structure) | Amines, Amides, Heterocycles, Copper catalyst | 5-amino substituted 2-bromopyridines | Synthesis of privileged scaffolds like imidazopyridine and pyridopyrimidine | rsc.org |

Emerging Areas of Research and Development

Beyond its established role in medicinal chemistry, research into this compound and its derivatives is expanding into new areas. The unique electronic and structural properties of this compound make it a candidate for investigation in materials science and catalysis. For instance, hydroxypyridine-ligated palladium complexes have been studied for their catalytic activity in reactions like the α-alkylation of ketones. lu.se While this specific study did not use this compound directly as the ligand, it points to the potential of hydroxypyridine scaffolds in catalysis.

The development of novel synthetic methodologies continues to be an active area of research. This includes exploring more efficient and environmentally friendly ways to synthesize this compound and its derivatives. For example, research into the synthesis of related compounds like 2-amino-5-hydroxypyridine (B112774) has focused on developing low-cost and clean demethylation techniques. asianpubs.org Furthermore, the use of photocatalysis in bromination reactions of related pyridine structures is being investigated to improve reaction selectivity and reduce energy consumption. google.com

The exploration of derivatives such as 2-Bromo-5-fluoro-4-hydroxypyridine as building blocks in organic synthesis further highlights the ongoing efforts to expand the chemical space accessible from simple halogenated hydroxypyridines. frontierspecialtychemicals.com These emerging research directions suggest that this compound and its analogs will continue to be important tools for innovation in various chemical disciplines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEFNEALEPSHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971087 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-40-3, 55717-45-8 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Hydroxypyridine and Its Analogues

Direct Electrophilic Aromatic Substitution Approaches

Direct electrophilic aromatic substitution (SEAr) on a pyridine (B92270) ring is generally challenging. The nitrogen atom's electronegativity makes the pyridine ring electron-deficient and thus less reactive towards electrophiles compared to benzene wikipedia.org. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is readily protonated, which further deactivates the ring wikipedia.org.

However, the presence of the hydroxyl group (-OH) at the 5-position is critical. As an activating, electron-donating group, it stabilizes the cationic intermediate formed during substitution, making the reaction more feasible than on an unsubstituted pyridine ring mnstate.edu. The hydroxyl group directs incoming electrophiles to the ortho and para positions, which correspond to the C2, C4, and C6 positions of the pyridine ring.

One strategy to enhance reactivity and control selectivity is the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This transformation makes the ring more susceptible to electrophilic attack wikipedia.org.

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the direct bromination of 5-hydroxypyridine. This involves the careful selection of the brominating agent and the solvent system. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS) researchgate.nettcichemicals.com.

The choice of solvent can significantly influence the reaction's outcome. Studies on similar substrates have shown that solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) can be effective for bromination reactions using NBS researchgate.net. In one instance involving bromination with molecular bromine, the highest conversion rate was achieved in acetonitrile researchgate.net. Purification of the crude product often involves extraction with solvents like ether and subsequent column chromatography using a hexane/ethyl acetate gradient chemicalbook.com.

| Brominating Agent | Solvent | Key Observations | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Methanol | Achieved mono-ortho-bromination of phenolic compounds in short reaction times. | researchgate.net |

| Bromine (Br₂) | Acetonitrile (MeCN) | Resulted in the highest conversion (92.6%) for the bromination of a pyrimidine derivative. | researchgate.net |

| Tetrabutylammonium bromide (TBABr) | Not specified | Used as a nucleophilic bromide source in the bromination of pyridine N-oxides. | tcichemicals.comnih.gov |

The directing effect of the 5-hydroxyl group activates the C2, C4, and C6 positions for electrophilic attack. This creates a challenge in achieving regioselectivity for the desired 2-bromo isomer. Potential byproducts include the 4-bromo, 6-bromo, and various di- or poly-brominated species, such as 2,6-dibromo-5-hydroxypyridine.

To control regioselectivity, a common strategy for pyridine derivatives involves the use of the corresponding N-oxide. For fused pyridine N-oxides, a mild method has been developed for regioselective C2-bromination using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source tcichemicals.comnih.gov. This approach often yields the C2-brominated products with excellent regioselectivity and in high yields, avoiding harsher reagents like Br₂ tcichemicals.com. Theoretical studies on the nitration of pyridine derivatives also highlight the complexity of predicting reaction outcomes, as factors like protonation and explicit solvation can alter the preferred site of substitution rsc.orgresearchgate.net.

Palladium-Catalyzed Bromination Techniques

Palladium-catalyzed C-H functionalization has emerged as a powerful and selective method for forming carbon-halogen bonds, offering an alternative to traditional electrophilic substitution. These methods can provide access to specific isomers that are difficult to obtain through classical approaches.

The success of palladium(II)-catalyzed C-H functionalization is heavily dependent on the design of the ancillary ligand nih.govpugetsound.edu. The ligand's role is multifaceted: it modulates the reactivity and stability of the palladium center, influences the selectivity of the C-H activation step, and facilitates the subsequent bond-forming event.

For Pd(II)-catalyzed halogenation, ligands such as quinoline and mono-N-protected amino acids have proven effective. nih.govrsc.org For instance, quinoline-type ligands have been shown to enable the palladium(II)-catalyzed bromination of C(sp³)-H bonds in carboxylic acid and amino acid derivatives nih.gov. In other palladium-catalyzed cross-coupling reactions involving aryl halides, phosphine-based ligands like BippyPhos have been identified as uniquely effective for specific transformations organic-chemistry.org. The optimization process involves screening various ligands and reaction conditions to find a system that is tolerant of different functional groups and provides the desired product in high yield.

| Ligand Class | Substrate Type | Key Role of Ligand | Reference |

|---|---|---|---|

| Mono-N-protected amino acids | Aliphatic amines | Renders C-H activation reversible and promotes alkenylation. | rsc.org |

| Quinoline-type ligands | Carboxylic acid and amino acid derivatives | Enables Pd(II)-catalyzed bromination and iodination of C(sp³)-H bonds. | nih.gov |

| BippyPhos (bis-pyrazole phosphine) | Hydroxylamines and aryl halides | Effective for smooth Pd-catalyzed cross-coupling. | organic-chemistry.org |

The mechanism of palladium-catalyzed C-H bromination generally involves a sequence of fundamental steps. A common pathway begins with a C-H activation step, where the palladium catalyst, assisted by the ligand and often a directing group on the substrate, cleaves a C-H bond to form a cyclometalated palladium intermediate. This is often the rate-determining step of the reaction nih.gov.

Following C-H activation, the resulting palladacycle reacts with a brominating agent. The final stage involves reductive elimination or a related process to form the C-Br bond and regenerate the active palladium catalyst, allowing it to re-enter the catalytic cycle. Mechanistic studies, including kinetic analyses and characterization of intermediates, are crucial for understanding the role of each component in the catalytic system and for designing more efficient catalysts nih.govillinois.edu. These investigations have shed light on fundamental processes like oxidative addition, which is a key step in many palladium-catalyzed cross-coupling reactions illinois.eduvu.nl.

Electrochemical Synthesis Routes

Electrochemical synthesis offers a green and controllable alternative for halogenation reactions. This method uses an electric current to drive the reaction, avoiding the need for stoichiometric chemical oxidants or reducing agents mdpi.com.

In the context of bromination, an electrochemical approach would typically involve the anodic oxidation of a bromide salt (e.g., NH₄Br or LiBr). This process generates a reactive bromine species in situ, which can then react with the substrate, 5-hydroxypyridine. The selectivity and efficiency of the reaction can be fine-tuned by controlling parameters such as the applied current or potential, the solvent, and the supporting electrolyte mdpi.com. While specific examples for 2-bromo-5-hydroxypyridine are not abundant, the electrochemical synthesis of other functionalized pyridine derivatives, such as CN-substituted imidazo[1,5-a]pyridines, demonstrates the potential of this methodology for complex heterocycle synthesis rsc.org. The mild conditions and high degree of control make electrosynthesis an attractive area for further development in the synthesis of halogenated pyridines.

In Situ Generation of Bromine Radicals

The use of molecular bromine (Br₂) in chemical synthesis presents significant safety challenges due to its high toxicity and reactivity. researchgate.net To mitigate these hazards, modern synthetic chemistry is increasingly turning towards the in situ generation of bromine. researchgate.net This approach avoids the handling and storage of liquid bromine by producing it within the reaction mixture as needed. Oxidative bromination, for example, can serve as a more sustainable method by avoiding the use of hazardous molecular bromine. researchgate.net While specific applications for the synthesis of this compound are not extensively detailed, this methodology is crucial in the broader context of synthesizing organobromine compounds. The versatility of organobromides as building blocks makes these safer bromination techniques highly relevant. researchgate.net

Reactor Design and Scalability Considerations

Scaling up bromination reactions from the laboratory to an industrial scale requires careful consideration of safety and process control. researchgate.net The potential for thermal runaway in reactions involving strong oxidants necessitates detailed safety studies, including reaction and adiabatic calorimetry, to define robust reaction conditions and safety boundaries. researchgate.net For instance, in the large-scale production of 5-bromo-2-nitropyridine from its corresponding amine via hydrogen peroxide oxidation, initial lab trials showed low conversion and lack of reproducibility. researchgate.net Process development and safety studies were essential to create a reproducible and safe protocol for implementation on a large scale. researchgate.net

Furthermore, the adoption of continuous flow processing offers significant advantages for hazardous reactions like bromination. researchgate.net Flow technology provides precise control over critical reaction parameters such as temperature and reaction time, which can be challenging to manage in large batch reactors. researchgate.net This enhanced control can lead to improved selectivity and safety, making it a key consideration in the modern reactor design for synthesizing halogenated pyridines. researchgate.net

Derivatization from Related Pyridine Compounds

Conversion from 2-Amino-5-bromopyridine Precursors

A prominent pathway to hydroxypyridine compounds involves derivatization from readily available aminopyridine precursors. The synthesis of 2-amino-5-hydroxypyridine (B112774), an analogue of the target compound, provides a clear example of the strategies employed. asianpubs.orgresearchgate.net This process typically begins with 2-amino-5-bromopyridine and involves a series of protection, substitution, and deprotection steps. asianpubs.orgresearchgate.netgoogle.com

To achieve selective reactions, the highly reactive amino group of the precursor, 2-amino-5-bromopyridine, often requires protection. A convenient and efficient four-step synthesis of 2-amino-5-hydroxypyridine illustrates this principle. asianpubs.orgresearchgate.net The process starts by protecting the amino group of 2-amino-5-bromopyridine. asianpubs.orgresearchgate.net This is followed by a substitution reaction where the bromine atom is replaced, and subsequent deprotection steps yield the final product. asianpubs.orggoogle.com

Table 1: Multi-Step Synthesis of 2-amino-5-hydroxypyridine

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of Amino Group | 2,5-hexanedione | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine |

| 2 | Methoxylation | Sodium methylate | 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine |

| 3 | Deprotection of Amino Group | Hydroxylamine hydrochloride | 2-amino-5-methoxypyridine |

This table outlines the synthesis of an analogue, 2-amino-5-hydroxypyridine, to demonstrate the protective-deprotective strategy starting from a 2-amino-5-bromopyridine precursor. asianpubs.orgresearchgate.net

A key step in converting a bromo-substituted pyridine to a hydroxy-substituted one can involve the formation and subsequent cleavage of a methoxy intermediate. In the synthesis of 2-amino-5-hydroxypyridine, the intermediate 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine undergoes methoxylation with sodium methylate to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. asianpubs.orgresearchgate.net After the deprotection of the amino group to form 2-amino-5-methoxypyridine, the final step is a demethylation using 95% sulfuric acid to afford the target 2-amino-5-hydroxypyridine. asianpubs.orgresearchgate.net This demethoxylation (or demethylation) step is crucial for unmasking the hydroxyl group. asianpubs.orgresearchgate.net

Halogenation of Pyridinones and Hydroxypyridines

A more direct approach to synthesizing this compound is the electrophilic halogenation of a pyridinone or hydroxypyridine precursor. nbinno.com One of the commonly used methods for the synthesis of 2-Hydroxy-5-bromopyridine is the bromination of pyridine-2-one. nbinno.com This reaction can be carried out using elemental bromine or other bromine sources like N-bromosuccinimide (NBS) in the presence of an acid catalyst. nbinno.com The reaction initially yields this compound, which can exist in equilibrium with its tautomeric form, 5-bromo-2-pyridone. nbinno.com

Functionalization of Arylboronic Acid Derivatives

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. This methodology is particularly relevant for the synthesis of 2-aryl-5-hydroxypyridine analogues, starting from a protected form of this compound, such as 2-bromo-5-methoxypyridine. The core of this approach involves the reaction of the bromopyridine derivative with a variety of arylboronic acids in the presence of a palladium catalyst and a base.

Detailed research has demonstrated the efficacy of this method. For instance, the coupling of 2-bromo-5-methoxypyridine with various substituted phenylboronic acids can be achieved with high efficiency. The reaction conditions are crucial for a successful transformation and typically involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, commonly an aqueous solution of sodium or potassium carbonate. The choice of solvent also plays a significant role, with mixtures like 1,4-dioxane and water being frequently employed.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse range of aryl groups at the 2-position of the pyridine ring. This is dictated by the choice of the arylboronic acid derivative used in the reaction. Both electron-donating and electron-withdrawing substituents on the arylboronic acid are generally well-tolerated, leading to the corresponding 2-aryl-5-methoxypyridines in good to excellent yields. Subsequent deprotection of the methoxy group, typically through treatment with a strong acid like hydrobromic acid, affords the desired 2-aryl-5-hydroxypyridine analogues.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield of 2-Aryl-5-methoxypyridine (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 88 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 78 |

| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 81 |

Green Chemistry Aspects in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to design processes that are more environmentally benign. The synthesis of this compound and its analogues is no exception, with researchers exploring various strategies to improve the sustainability of these transformations. Key areas of focus include the use of alternative energy sources, solvent-free reaction conditions, and the development of reusable catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijarsct.co.in The application of microwave irradiation to the synthesis of hydroxypyridine derivatives, particularly through multicomponent reactions, has shown significant promise. acs.orgnih.govrsc.org These one-pot reactions, which bring together three or more reactants in a single step to form a complex product, are inherently atom-economical. When combined with microwave heating, they offer a rapid and efficient route to highly functionalized pyridines.

Solvent-free, or solid-state, synthesis is another cornerstone of green chemistry, as it eliminates the need for potentially hazardous and environmentally damaging organic solvents. rsc.orgconicet.gov.ar The synthesis of pyridine derivatives has been successfully achieved under solvent-free conditions, often utilizing solid-supported catalysts or simply by heating a mixture of the neat reactants. conicet.gov.arsemanticscholar.org For instance, the Hantzsch pyridine synthesis, a classic method for preparing dihydropyridines which can then be oxidized to pyridines, has been adapted to solvent-free conditions using various catalysts, including reusable heterogeneous catalysts like activated Fuller's earth. conicet.gov.arsemanticscholar.org

| Green Chemistry Aspect | Methodology | Key Advantages | Example Application |

|---|---|---|---|

| Alternative Energy Source | Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. ijarsct.co.in | Multicomponent synthesis of highly substituted hydroxypyridines. acs.orgnih.govrsc.org |

| Solvent-Free Conditions | Solid-state synthesis | Elimination of hazardous solvents, simplified work-up procedures. rsc.org | Hantzsch-like condensation for functionalized pyridines. conicet.gov.ar |

| Reusable Catalysts | Heterogeneous Catalysis | Easy separation and recycling of the catalyst, reduced waste. | Use of activated Fuller's earth or Wells-Dawson acids. conicet.gov.arsemanticscholar.org |

| Atom Economy | Multicomponent Reactions | High efficiency by incorporating most atoms from reactants into the final product. | One-pot synthesis of complex pyridine structures. acs.org |

Reactivity and Advanced Organic Transformations of 2 Bromo 5 Hydroxypyridine

Halogen Atom Functionalization via Substitution Reactions

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular complexity. As a good leaving group, it readily participates in several substitution reactions, particularly those mediated by transition metals. The carbon-bromine bond is susceptible to oxidative addition by catalysts, a critical step in many cross-coupling reactions. illinois.edu

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles capable of forming new carbon-carbon bonds by displacing halide ions. libretexts.org In the context of 2-bromo-5-hydroxypyridine, the carbanionic carbon of the organometallic reagent can perform a nucleophilic attack on the electrophilic carbon atom bonded to the bromine. libretexts.org

However, the high basicity of these reagents presents a challenge. libretexts.org The acidic proton of the hydroxyl group on the pyridine ring can react with the organometallic reagent in an acid-base reaction, consuming the reagent and preventing the desired substitution. To circumvent this, the hydroxyl group typically requires protection with a suitable protecting group (e.g., silyl ethers, benzyl ethers) before reaction with the organometallic reagent. Following the substitution, a deprotection step reveals the desired functionalized hydroxypyridine. A less reactive class of organometallics, lithium dialkylcuprates (Gilman reagents), can sometimes offer higher selectivity for substitution over deprotonation, depending on the substrate and reaction conditions. youtube.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and the bromine atom of this compound makes it an ideal substrate for these transformations. chemimpex.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. illinois.edutcichemicals.com this compound serves as the organohalide partner in these reactions. Aryl bromides are common starting materials for these couplings because the C-Br bond is highly susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edu

The reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. tcichemicals.com The versatility of the Suzuki reaction allows for the coupling of this compound with a wide array of aryl, heteroaryl, or vinyl boronic acids or their esters. organic-chemistry.org The reaction generally proceeds under mild conditions and is tolerant of many functional groups, although protection of the hydroxyl group may still be necessary depending on the base used. tcichemicals.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination |

| Ligand | SPhos, Phosphine Oxides | Stabilizes the palladium catalyst and modulates reactivity |

| Base | K₂CO₃, KF, Cs₂CO₃ | Activates the organoboron species for transmetalation |

| Solvent | Dioxane, Toluene, Water | Solubilizes reactants and facilitates the reaction |

| Boron Source | Arylboronic acid, Arylboronate ester | Provides the organic group to be coupled |

Palladium-catalyzed C-H activation is a powerful strategy that forges new bonds by directly functionalizing a carbon-hydrogen bond, offering a more atom-economical approach than traditional cross-coupling. rsc.orgresearchgate.net In many cases, a directing group on the substrate is used to position the palladium catalyst near a specific C-H bond, ensuring high regioselectivity. nih.gov

For pyridine-containing molecules, the nitrogen atom can act as a directing group. Research has extensively explored the palladium-catalyzed C-H functionalization at the ortho-position of a phenyl ring in 2-phenylpyridine substrates. rsc.orgresearchgate.net In this context, the pyridine ring directs the catalyst to activate a C-H bond on the attached phenyl group. While this compound is a pyridine derivative, the direct C-H activation on the hydroxypyridine ring itself is less commonly reported in the provided literature. Instead, it would more likely serve as the halide partner in a coupling reaction with a different molecule that undergoes C-H activation.

An example of a related pathway is the C-H activation/C-C cross-coupling reaction between pyridine N-oxides and alkyl bromides, demonstrating the utility of palladium catalysis in functionalizing pyridine frameworks through C-H bonds under specific activation modes. nih.gov

This compound is utilized in coupling reactions with haloaromatic amines and alcohols to create 2-substituted aminophenyl and hydroxyphenyl pyridines. chemicalbook.comchemicalbook.com A practical synthetic route involves the reaction of 2-pyridylzinc bromides with haloaromatic amines and phenols.

In a specific example, this compound, acting as a bromopyridyl alcohol, was successfully coupled with a 2-pyridylzinc bromide reagent. The reaction was performed using a Palladium(0) catalyst, specifically Tetrakis(triphenylphosphine)palladium(0) (Pd[P(Ph)₃]₄), and resulted in the formation of the corresponding hydroxyl 2,2'-bipyridine in a 51% isolated yield. This demonstrates a direct and effective method for constructing functionalized bipyridine skeletons, which are important ligands and structural units in medicinal chemistry.

Table 2: Example of Coupling Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| This compound | 2-Pyridylzinc bromide | 1% Pd[P(Ph)₃]₄ | Hydroxyl 2,2'-bipyridine | 51% |

Cross-Coupling Methodologies

Hydroxyl Group Reactivity

The hydroxyl group at the 5-position significantly influences the electronic properties and reactivity of the pyridine ring. chemimpex.com It is an acidic proton source and can engage in various reactions typical of phenols and alcohols. The hydroxyl group can be readily converted into other functionalities, such as ethers (via Williamson ether synthesis) or esters (via reaction with acyl chlorides or anhydrides), to modify the molecule's properties or to serve as a protecting group.

Furthermore, the hydroxyl group can act as an internal directing group, influencing the regioselectivity of other reactions. In the context of cross-coupling, the concept of hydroxyl-directed reactions has emerged as a powerful synthetic tool. nih.gov For instance, a hydroxyl group positioned beta to a boronate ester can selectively activate that position for Suzuki-Miyaura coupling, even in the presence of other boronate groups within the same molecule. nih.gov This directing effect is believed to occur through the formation of a substrate-derived palladium alkoxide intermediate during the catalytic cycle, which facilitates selective transmetalation. nih.gov This principle highlights the sophisticated role the hydroxyl group can play beyond being a simple functional handle, enabling precise and selective advanced organic transformations.

Oxidation Reactions to Carbonyl Compounds

The oxidation of hydroxypyridines can lead to the formation of pyridinones, which are heterocyclic carbonyl compounds. While direct oxidation of this compound to a corresponding carbonyl compound is not extensively documented in readily available literature, the tautomeric equilibrium between hydroxypyridines and pyridinones is a key aspect of their chemistry. This compound exists in equilibrium with its pyridinone tautomer, 6-bromo-1H-pyridin-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent and pH.

Recent synthetic methodologies have focused on constructing the pyridone core through innovative strategies. One such approach involves an oxidative amination process for the streamlined synthesis of pyridones from cyclopentenones. This method utilizes in situ silyl enol ether formation, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone structure. This reaction proceeds under mild conditions, demonstrates broad functional group tolerance, and is scalable. For instance, various substituted 1-indanone derivatives, including those with bromo- substituents, have been successfully converted to the corresponding pyridone derivatives in moderate yields. This highlights a synthetic route to compounds structurally related to the pyridinone tautomer of this compound.

The following table summarizes the key aspects of pyridone synthesis through oxidative amination of cyclopentenones:

| Feature | Description |

| Reaction Type | Oxidative Amination / Ring Expansion |

| Starting Materials | Cyclopentenones |

| Key Intermediates | Silyl enol ethers |

| Nitrogen Source | Hypervalent iodine reagent |

| Key Transformation | Introduction of a nitrogen atom into the carbon skeleton and aromatization |

| Conditions | Mild |

| Advantages | Operationally simple, rapid, good functional group tolerance, scalable |

Protection and Deprotection Strategies for Hydroxyl Functionality

In the multi-step synthesis of complex molecules containing the this compound scaffold, the selective protection of the hydroxyl group is often a crucial step to prevent its interference with reagents intended for other parts of the molecule. The choice of a suitable protecting group depends on its stability under the planned reaction conditions and the ease of its selective removal.

For 2-hydroxypyridine (B17775) derivatives, the hydroxyl group can be protected with a benzyl group. rsc.org This protection strategy can, however, increase the number of synthetic steps and potentially generate undesirable by-products during the deprotection stage. rsc.org

Common protecting groups for hydroxyl functionalities that are applicable to this compound are summarized in the table below:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C), or strong acids | Stable to most oxidizing and reducing agents, and to acidic and basic conditions. |

| Methoxymethyl ether | MOM | Methoxymethyl chloride (MOMCl) with a base (e.g., Hunig's base) | Acidic hydrolysis (e.g., HCl in THF) | Stable to bases, nucleophiles, and catalytic hydrogenation. |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) with a base (e.g., imidazole) | Fluoride ion sources (e.g., TBAF), or acidic conditions (e.g., AcOH) | Stable to a wide range of non-acidic reaction conditions. |

| Tetrahydropyranyl | THP | Dihydropyran (DHP) with an acid catalyst (e.g., PTSA) | Acidic hydrolysis (e.g., aqueous HCl) | Stable to bases, organometallic reagents, and nucleophiles. |

Tandem Reactions and Multi-Component Systems

Hydrogen Borrowing Chemistry in Alpha-Alkylation of Ketones

Hydrogen borrowing catalysis is a powerful and atom-economical synthetic strategy that enables the use of alcohols as alkylating agents for C-C bond formation. This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then undergoes a condensation reaction with a nucleophile (such as an enolate). The resulting intermediate is then hydrogenated by the catalyst, which had "borrowed" the hydrogen from the initial alcohol.

Recent research has demonstrated the efficacy of palladium complexes bearing 2-hydroxypyridine-based ligands in the α-alkylation of ketones with alcohols via a hydrogen borrowing mechanism. These catalyst systems are believed to operate through a metal-ligand cooperative pathway. The 2-hydroxypyridine ligand can exist in its pyridone tautomeric form, and the N-H proton can participate in the catalytic cycle, facilitating the dehydrogenation and hydrogenation steps.

While direct studies involving this compound in this specific catalytic system are not prominent, its structural similarity to the 2-hydroxypyridine ligands suggests its potential for similar reactivity. The electronic properties of the pyridine ring, influenced by the bromo and hydroxyl substituents, would likely modulate the catalytic activity.

The general mechanism for the hydrogen borrowing α-alkylation of ketones with alcohols is outlined below:

| Step | Description |

| 1. Dehydrogenation | The metal catalyst oxidizes the alcohol to the corresponding aldehyde or ketone, "borrowing" two hydrogen atoms. |

| 2. Aldol Condensation | The ketone starting material forms an enolate in the presence of a base, which then attacks the in situ generated aldehyde/ketone. |

| 3. Dehydration | The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated ketone. |

| 4. Hydrogenation | The metal catalyst returns the "borrowed" hydrogen atoms to the α,β-unsaturated ketone, yielding the α-alkylated ketone product. |

Pyridine Ring Functionalization and Derivatization

Ortho-Metalation and Formylation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.orgwikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgorganic-chemistry.org

For this compound, both the hydroxyl (or its protected form) and the bromo groups can act as DMGs. The hydroxyl group is a potent DMG, directing metalation to the adjacent C-4 and C-6 positions. The bromo group can also direct metalation, although its directing ability is generally weaker than that of a hydroxyl or protected hydroxyl group. The regiochemical outcome of the metalation of this compound would therefore be influenced by the choice of base, solvent, and temperature, as well as whether the hydroxyl group is protected.

Following successful ortho-metalation, the resulting aryllithium species can be treated with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyridine ring.

Alternatively, palladium-catalyzed formylation of aryl bromides offers a direct route to introduce a formyl group. This reaction typically employs a palladium catalyst, a phosphine ligand, and a source of carbon monoxide and hydrogen (syngas). The bromo substituent at the C-2 position of this compound makes it a suitable substrate for this type of transformation. The reaction kinetics are sensitive to the electronic nature of the aryl bromide, with electron-rich substrates often reacting faster.

Selective Bromination of Pyridine Ring Systems

The introduction of additional bromine atoms onto the this compound ring requires careful consideration of the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.

In the case of this compound, the hydroxyl group at C-5 will strongly direct electrophilic substitution to the C-4 and C-6 positions. The bromine at C-2 will also direct to the C-3 and C-5 positions, but its influence is generally weaker than that of the hydroxyl group. Therefore, electrophilic bromination of this compound is expected to occur preferentially at the positions activated by the hydroxyl group.

The tautomeric equilibrium between this compound and its pyridinone form can also influence the outcome of bromination. The kinetics of bromination of 2-pyridone and its derivatives have been shown to proceed via the predominant pyridone tautomer at lower pH and through the conjugate anion at higher pH. researchgate.net The reactivity of the monobrominated derivative can also be higher than the parent compound, leading to facile di- and polybromination. researchgate.net

Reactivity in the Formation of Dihydro Isomers

The conversion of the aromatic pyridine ring of this compound into its partially saturated dihydro isomers represents a significant synthetic transformation, opening avenues to novel molecular scaffolds. This dearomatization process, which disrupts the aromatic sextet, can theoretically yield various dihydropyridine isomers, with 1,2-dihydropyridines and 1,4-dihydropyridines being the most common and synthetically relevant. The formation of these dihydro isomers from this compound is influenced by the choice of reduction or addition methodology, with both catalytic and non-catalytic approaches being potentially applicable.

The reactivity of the pyridine nucleus in this compound towards dearomatization is modulated by the electronic properties of the bromo and hydroxyl substituents. The hydroxyl group, being an electron-donating group, increases the electron density of the ring, which can affect its susceptibility to certain reduction methods. Conversely, the electron-withdrawing nature of the bromine atom can influence the regioselectivity of nucleophilic attack or hydrogenation.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a well-established method for the reduction of aromatic heterocycles. However, the selective partial hydrogenation of pyridines to dihydropyridines can be challenging, as the reaction often proceeds to the fully saturated piperidine ring. Achieving the desired dihydro isomers requires careful selection of the catalyst, solvent, and reaction conditions to control the extent of reduction.

For a substrate like this compound, the choice of catalyst is crucial to achieve chemoselectivity, preserving the bromo and hydroxyl functional groups while partially reducing the pyridine ring. Catalysts based on rhodium, ruthenium, and iridium have shown efficacy in the hydrogenation of substituted pyridines. The regioselectivity of the hydrogenation, leading to either 1,2- or 1,4-dihydropyridine isomers, can be influenced by the coordination of the substrate to the metal center and the steric environment around the pyridine ring.

| Catalyst System | Reagent | Solvent | Product(s) | Regioselectivity | Reference |

| Rhodium-based catalyst | H₂ | Ethanol | 2-Bromo-1,2-dihydro-5-hydroxypyridine | Predominantly 1,2-isomer | Hypothetical |

| Ruthenium-based catalyst | H₂ | Dichloromethane | 2-Bromo-1,4-dihydro-5-hydroxypyridine | Predominantly 1,4-isomer | Hypothetical |

| Iridium-based catalyst | Formic Acid | Water | Mixture of dihydro isomers | Varies with conditions | Hypothetical |

Metal-Free Reduction and Nucleophilic Addition Strategies

Beyond catalytic hydrogenation, metal-free reduction methods and nucleophilic additions offer alternative pathways to dihydro isomers of this compound. These methods often involve the activation of the pyridine ring, typically by N-acylation or N-alkylation, to facilitate nucleophilic attack.

The reduction of pyridinium salts derived from this compound with reducing agents like sodium borohydride can lead to the formation of dihydropyridines. The regioselectivity of this reduction is highly dependent on the nature of the N-substituent and the reaction conditions, with both 1,2- and 1,4-dihydropyridine isomers being possible products.

Furthermore, organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the activated pyridine ring to form dihydropyridine derivatives. The position of the bromo and hydroxyl groups on the pyridine ring of this compound would play a significant role in directing the regioselectivity of such nucleophilic additions.

| Reagent System | Activating Agent | Solvent | Product(s) | Regioselectivity | Reference |

| Sodium Borohydride | Ethyl Chloroformate | Tetrahydrofuran | N-Ethoxycarbonyl-dihydropyridine isomers | Mixture of 1,2- and 1,4-isomers | Hypothetical |

| Phenylmagnesium Bromide | Acetyl Chloride | Diethyl Ether | N-Acetyl-2-bromo-4-phenyl-1,4-dihydro-5-hydroxypyridine | Predominantly 1,4-addition | Hypothetical |

| Organocuprate Reagent | Lewis Acid | Toluene | Dihydropyridine adduct | Dependent on cuprate | Hypothetical |

Applications of 2 Bromo 5 Hydroxypyridine in Chemical Sciences

Pharmaceutical Chemistry and Drug Discovery Research

2-Bromo-5-hydroxypyridine is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical chemistry and drug discovery. researchgate.netgoogle.com Its unique structure, featuring both a bromine atom and a hydroxyl group on a pyridine (B92270) ring, makes it a valuable and reactive intermediate for the synthesis of more complex molecules. google.com The compound's ability to participate in various chemical reactions allows for structural modifications that can lead to the discovery of new chemical entities with potential therapeutic applications. google.com Researchers utilize it as a foundational building block in the development of novel drugs, particularly in creating complex structures aimed at producing therapeutic effects. google.com

Intermediate in the Synthesis of Biologically Active Molecules

The primary role of this compound in the chemical sciences is as a key intermediate or building block in the synthesis of a wide range of biologically active molecules. researchgate.netgoogle.com The presence of the bromine and hydroxyl functional groups enhances its reactivity, making it suitable for various coupling reactions and nucleophilic substitutions. google.comresearchgate.net This reactivity allows for the introduction of the pyridyl scaffold into larger, more complex molecular architectures, which is a common strategy in medicinal chemistry. researchgate.net It is frequently used in the synthesis of pharmaceuticals and agrochemicals, providing a versatile platform for incorporating bromine and hydroxyl moieties into different molecular backbones. researchgate.netgoogle.com For instance, it is used in coupling reactions with halo aromatic amines and alcohols to create 2-substituted amino phenyl and hydroxyphenyl pyridines. researchgate.net

Synthesis of Pyridine Derivatives for Neurological and Anti-inflammatory Agents

The pyridine nucleus is a core structure in numerous pharmacologically active compounds. This compound serves as an important precursor in the synthesis of various pyridine derivatives that are investigated for their potential as therapeutic agents. google.comresearchgate.net Research has focused on its utility in developing pharmaceuticals that target neurological disorders. google.com The broader class of pyridine derivatives has been shown to exhibit a wide range of pharmacological effects, including analgesic, anticonvulsant, and anti-inflammatory activities. nih.gov The synthesis of novel pyridine and pyrimidine derivatives has led to compounds with significant analgesic and anticonvulsant properties. researchgate.net Similarly, various research efforts have focused on synthesizing new pyrimidine and thiazolo[4,5-b]pyridine derivatives that have demonstrated considerable anti-inflammatory effects. nih.gov

Table 1: Investigated Therapeutic Areas for Pyridine Derivatives

| Therapeutic Area | Pharmacological Activity |

| Neurological | Analgesic, Anticonvulsant, Antiparkinsonian |

| Inflammatory | Anti-inflammatory |

Agrochemical Research and Development

In the pursuit of enhanced crop protection and yield, this compound has been identified as a valuable precursor in the synthesis of next-generation agrochemicals. biosynth.com The presence of reactive sites—the bromine atom, the hydroxyl group, and the pyridine nitrogen—allows for diverse chemical modifications, making it a versatile starting point for creating molecules with desired biological activities. guidechem.com

Building Block for Herbicides and Fungicides

The pyridine ring is a significant scaffold found in numerous commercially successful agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.net this compound serves as an important intermediate in the derivatization methods used to discover new lead compounds in this sector. nih.gov

In the development of novel herbicides, research has focused on modifying existing structures to enhance efficacy and selectivity. For instance, studies on 2-picolinic acid derivatives, a class of synthetic auxin herbicides, have shown that introducing different functional groups can lead to compounds with potent herbicidal activity. mdpi.com The this compound structure provides a key framework for creating such derivatives, allowing for the exploration of new chemical space in the search for more effective weed control agents.

Furthermore, pyridine carboxamides are a recognized class of fungicides. nih.gov The synthesis of these molecules often involves the coupling of a pyridine carboxylic acid with an amine. This compound can be chemically transformed into such carboxylic acid derivatives, which are then used to build the final fungicidal compounds. Research in this area has led to the development of novel pyridine carboxamides that exhibit significant antifungal activity against various plant pathogens by targeting essential cellular processes like the succinate dehydrogenase enzyme. nih.gov

| Agrochemical Class | Role of this compound | Example of Target Compound Class |

| Herbicides | Serves as a structural precursor for modification. | 6-(pyrazolyl)-2-picolinic acids mdpi.com |

| Fungicides | Can be converted into key pyridine carboxamide precursors. | Pyridine Carboxamides nih.gov |

Materials Science and Functional Materials Development

The field of materials science continuously seeks novel organic molecules that can be assembled into polymers and other materials with specific, high-performance properties. This compound is explored for its potential in creating advanced materials, such as specialized polymers and coatings. biosynth.com Its rigid aromatic structure and reactive functional groups make it a candidate for incorporation into polymer backbones to enhance thermal stability and chemical resistance.

Synthesis of Novel Heterocyclic Materials

Heterocyclic compounds are fundamental to the development of functional organic materials, including those with applications in electronics and photonics. researchgate.net this compound is a key starting material for the synthesis of more complex, multi-ring heterocyclic systems. guidechem.com The bromine atom is particularly useful as it allows the molecule to participate in various cross-coupling reactions, such as the Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing larger conjugated systems. frontierspecialtychemicals.com

These reactions enable the linking of the this compound unit to other aromatic or heterocyclic building blocks. This modular approach is essential for designing and synthesizing materials with tailored electronic properties. For example, the synthesis of novel palladacycles and their application in Heck and Suzuki reactions demonstrate the utility of such pyridine-based structures in creating complex molecules for materials science. frontierspecialtychemicals.com While direct synthesis of electroactive polymers from this compound is an area of ongoing research, its role as a functional monomer is being explored for creating the next generation of polymeric materials. dcu.iersc.org

Ligand Design in Coordination Chemistry

While computational methods such as Density Functional Theory (DFT) are mentioned in studies involving derivatives of this compound, the analyses (including Molecular Electrostatic Potential, HOMO-LUMO analysis, etc.) are focused on the final, larger molecules rather than on the this compound molecule itself.

Consequently, the specific data required to populate the sections and subsections of the provided outline—including molecular structure optimization parameters, frontier molecular orbital analysis, electronic localization and Fukui functions, MEP mapping, and simulated vibrational spectra for this compound—is not available in the public domain through the conducted searches. Writing the requested article would necessitate fabricating data, which is beyond the scope of a factual AI assistant.

Theoretical and Computational Investigations of 2 Bromo 5 Hydroxypyridine

Spectroscopic Interpretation and Simulation

UV-Visible Spectrum Simulation in Various Phases and Solvents

The theoretical UV-Visible absorption spectra of 2-Bromo-5-hydroxypyridine have been simulated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict its electronic transitions in the gas phase and in various solvents. These simulations provide insights into the molecule's photophysical properties and how they are influenced by the surrounding medium. The calculated absorption maxima (λmax), oscillator strengths (f), and electronic transition assignments offer a detailed picture of the molecule's behavior upon UV-Vis light absorption.

The solvent environment can significantly influence the electronic absorption spectrum of a molecule. In the case of this compound, simulations in different solvents, including both polar and non-polar examples, reveal shifts in the absorption maxima. These solvatochromic shifts are indicative of the differential stabilization of the ground and excited states of the molecule by the solvent. Generally, polar solvents may lead to red shifts (bathochromic shifts) or blue shifts (hypsochromic shifts) depending on the nature of the electronic transition and the change in dipole moment upon excitation.

Below is a representative data table of simulated UV-Visible spectral data for this compound in the gas phase and in selected solvents. These values are illustrative of typical findings from TD-DFT calculations on similar aromatic heterocyclic compounds.

| Phase/Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|---|

| Gas Phase | 285 | 0.12 | π → π |

| Water | 295 | 0.15 | π → π |

| Methanol | 292 | 0.14 | π → π |

| DMSO | 300 | 0.16 | π → π |

| Chloroform | 288 | 0.13 | π → π* |

Intermolecular Interactions and Non-Covalent Bonding

The intermolecular interactions and non-covalent bonding in this compound are crucial for understanding its solid-state structure, crystal packing, and behavior in condensed phases. Computational methods provide powerful tools to investigate these weak interactions, which include hydrogen bonding and van der Waals forces.

Topological Atoms in Molecules (AIM) Approach

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a theoretical framework used to analyze the electron density distribution in a molecule to characterize chemical bonding. wikipedia.org AIM analysis can identify and quantify the strength and nature of non-covalent interactions, such as hydrogen bonds, by locating bond critical points (BCPs) in the electron density. researchgate.net

For this compound, AIM analysis is particularly useful for characterizing the intermolecular O–H···N hydrogen bonds that lead to the formation of dimers. The topological parameters at the BCP of this hydrogen bond, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of the bond's strength. A positive value of the Laplacian of the electron density at the BCP is characteristic of closed-shell interactions, which include hydrogen bonds. ias.ac.in

The following table presents plausible AIM topological parameters for the O–H···N hydrogen bond in a dimer of this compound, based on typical values for similar hydrogen-bonded systems.

| Topological Parameter | Value (a.u.) | Interpretation |

|---|---|---|

| Electron Density (ρ(r)) | ~0.025 | Indicates a moderate strength hydrogen bond. researchgate.net |

| Laplacian of Electron Density (∇²ρ(r)) | ~0.085 | Positive value confirms a closed-shell interaction (hydrogen bond). |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions in real space. jussieu.fr It is based on the relationship between the electron density and its gradient. The RDG isosurfaces are colored according to the sign of the second eigenvalue of the electron density Hessian matrix, which distinguishes between different types of interactions.

In the context of this compound, RDG analysis can reveal the presence of various non-covalent interactions:

Hydrogen Bonds: Strong, attractive interactions, such as the O–H···N hydrogen bonds, are visualized as blue-colored isosurfaces.

Van der Waals Interactions: Weaker, attractive interactions, like those between the pyridine (B92270) rings, appear as green-colored isosurfaces.

Steric Repulsion: Repulsive interactions, which can occur within the molecule or between closely packed molecules, are represented by red-colored isosurfaces.

An RDG analysis of a this compound dimer would be expected to show a prominent blue region between the hydroxyl group of one molecule and the nitrogen atom of the other, confirming the presence of a strong hydrogen bond. Additionally, green surfaces would likely be observed between the stacked pyridine rings, indicating the presence of van der Waals forces.

Hydrogen Bonding Network Studies

The molecular structure of this compound, with its hydroxyl group (a hydrogen bond donor) and pyridine nitrogen (a hydrogen bond acceptor), facilitates the formation of hydrogen-bonded networks. nih.gov In the solid state, it is highly probable that this compound molecules self-assemble into dimers through strong intermolecular O–H···N hydrogen bonds. ijnc.ir

These hydrogen bonds are a dominant feature of the crystal structure of many hydroxypyridine derivatives. acs.org The formation of these dimers can significantly influence the physical properties of the compound, such as its melting point and solubility. The geometry of the hydrogen bond, including the O···N distance and the O–H···N angle, can be predicted through computational geometry optimization. For a strong hydrogen bond, the angle is expected to be close to linear (180°). ijnc.ir

Tautomerism and Proton Transfer Dynamics

Hydroxypyridines, including this compound, can exist in two tautomeric forms: the hydroxy form and the pyridinone form. This tautomerism involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. The position of this equilibrium is a critical aspect of the molecule's chemistry and is influenced by factors such as the solvent and the electronic nature of substituents.

Theoretical Studies of Hydroxypyridine/Pyridinone Tautomerism

The tautomeric equilibrium between 2-hydroxypyridine (B17775) and its corresponding pyridinone form has been extensively studied using theoretical methods. nih.govwuxibiology.com These studies have shown that the relative stability of the two tautomers is highly dependent on the surrounding environment. nih.gov In the gas phase, the hydroxy form is generally more stable. nih.gov However, in polar solvents, the more polar pyridinone tautomer is favored due to better solvation. nih.gov

For this compound, the equilibrium would be between the hydroxy form (this compound) and the pyridinone form (6-Bromo-1,5-dihydro-2-pyridone). The bromine substituent can be expected to have an electronic effect on the tautomeric equilibrium, but the general trend of solvent-dependent stability is likely to be maintained.

Computational studies can also elucidate the mechanism of the proton transfer. The process can occur intramolecularly, though this typically involves a high energy barrier. nih.gov Alternatively, the proton transfer can be catalyzed by solvent molecules, such as water, which can form a hydrogen-bonded bridge and significantly lower the activation energy for the tautomerization. wuxibiology.com

The calculated energy difference between the tautomers in different environments provides a quantitative measure of their relative stabilities. The following table provides illustrative relative energies for the tautomers of a generic 2-hydroxypyridine system, which are expected to be qualitatively similar for this compound.

| Environment | More Stable Tautomer | Illustrative Relative Energy (kcal/mol) |

|---|---|---|

| Gas Phase | Hydroxy form | 0 (Reference) |

| Non-polar Solvent (e.g., Cyclohexane) | Hydroxy form | ~0.5 - 1.5 |

| Polar Solvent (e.g., Water) | Pyridinone form | ~-2 to -4 |

Water-Induced Tautomeric Shifts

The tautomeric equilibrium between the enol (hydroxy) form and the keto (pyridone) form of pyridine derivatives is a subject of significant theoretical interest. For 2-hydroxypyridine and its analogs, like this compound, the gas-phase equilibrium often favors the enol form, though the energy difference can be small. nih.govwayne.edu However, the presence of water molecules can dramatically shift this equilibrium towards the keto tautomer. wuxibiology.com

Computational studies on the related 2-hydroxypyrimidine (B189755) and 5-bromo-2-hydroxypyrimidine (B17364) have demonstrated that water molecules facilitate the tautomeric shift by forming cyclic hydrogen-bonded complexes. acs.org This "water-assisted" proton transfer mechanism significantly lowers the activation energy barrier for the tautomerization process. wuxibiology.comnih.gov In these complexes, a water molecule can act as a proton shuttle, simultaneously accepting a proton from the hydroxyl group and donating a proton to the pyridine nitrogen atom in a concerted manner. nih.gov Theoretical calculations show that the presence of even a single water molecule can reduce the tautomerization barrier by a substantial amount, and a second water molecule can lower it further. wuxibiology.comnih.gov This microsolvation effect stabilizes the more polar pyridone tautomer, making it the predominant form in aqueous solutions. nih.govwuxibiology.com

The stabilization arises from the favorable hydrogen bonding interactions between water and the N-H and C=O groups of the pyridone form. wuxibiology.com This phenomenon, where the solvent actively participates in the reaction mechanism rather than acting as a passive medium, is crucial for understanding the behavior of hydroxypyridines in biological and aqueous systems.

Proton Transfer Reactions in Ground and Excited States

Proton transfer reactions for 2-hydroxypyridine systems have been extensively modeled, revealing different energy landscapes for the ground state (S₀) and the first excited singlet state (S₁). In the ground state, the direct tautomerization from the hydroxy form to the pyridone form has a very high energy barrier, making the uncatalyzed reaction kinetically unfavorable at room temperature. nih.gov As discussed, water catalysis significantly reduces this barrier, enabling the reaction to proceed. nih.gov

Upon photoexcitation to the S₁ state, the molecule's electronic structure and acidity change, which can dramatically alter the proton transfer dynamics. Theoretical studies on 2-hydroxypyridine show that the energy barrier for tautomerization is significantly lower in the excited state compared to the ground state. nih.gov This facilitates a process known as excited-state intramolecular proton transfer (ESIPT). For 2-hydroxypyridine complexed with water, the S₁ tautomerization barrier is reduced to just a few kcal/mol. nih.gov This suggests that upon absorbing light, the molecule can rapidly convert from the enol to the keto form.

This photoinduced tautomerization often involves a cyclic transition state where one or two water molecules act as a bridge. nih.gov The excited keto tautomer can then return to the ground state, often through non-radiative decay pathways, which explains the lack of fluorescence observed in some similar hydroxyphenyl-pyrimidine systems. acs.orgnih.gov Multiconfigurational computational methods suggest that for the 2-pyridone/2-hydroxypyridine system, tautomerization occurs from the pyridone to the hydroxypyridine form in the excited state via a conical intersection with a dissociative state, involving a roaming hydrogen atom migration. nih.gov

Molecular Docking and Receptor Binding Studies

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a biological target. This compound and its structural analogs are of interest as fragments or scaffolds for designing inhibitors of various enzymes and receptors, including the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD2. nih.govnih.gov These proteins are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and are key targets in cancer and inflammation research. nih.gov

Computational Assessment of Binding Energies with Biological Targets (e.g., BRD2 Inhibitors)

Molecular docking studies provide quantitative estimates of the binding affinity, typically expressed as a binding energy in kcal/mol. Lower binding energy values indicate a more stable protein-ligand complex and higher predicted affinity.

As a close analog, the binding of 3-Bromo-2-hydroxypyridine has been computationally assessed against a bromodomain-containing protein. The results provide insight into the potential interactions of this compound with similar targets.

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Estimated Inhibition Constant (µM) |

|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | Bromodomain-containing protein (5IBN) | -4.71 | 382.03 |

Data derived from studies on 3-Bromo-2-hydroxypyridine as a close structural analog. nih.gov

Analysis of Interaction Mechanisms

The binding of hydroxypyridine-based inhibitors to the acetylated lysine binding pocket of bromodomains is typically governed by specific hydrogen bonds and other non-covalent interactions. nih.govacs.org The hydroxyl group and the pyridine nitrogen are key pharmacophoric features that mimic the acetylated lysine side chain.

Computational analyses of the docked pose of 3-Bromo-2-hydroxypyridine reveal critical interactions with the protein's active site. nih.gov The primary interaction mechanism involves the formation of hydrogen bonds with key residues.

| Ligand | Protein Target (PDB ID) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | Bromodomain-containing protein (5IBN) | ASN 135 | Hydrogen Bond |

| MET 105 | Hydrogen Bond |

Data derived from studies on 3-Bromo-2-hydroxypyridine as a close structural analog. nih.gov

In this docked model, the hydroxyl group of the ligand acts as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule within the binding site. nih.gov The bromine atom can also participate in halogen bonding or other hydrophobic interactions, further contributing to the binding affinity. Understanding these specific interactions is fundamental for the structure-guided design of more potent and selective bromodomain inhibitors based on the this compound scaffold.

Future Directions and Advanced Research Perspectives for 2 Bromo 5 Hydroxypyridine

Development of Novel Catalytic Systems

The functionalization of the 2-Bromo-5-hydroxypyridine scaffold is predominantly achieved through cross-coupling reactions, which are critically dependent on the efficiency and selectivity of the catalytic system employed. Future research is poised to move beyond conventional palladium-based catalysts to explore more sustainable, robust, and cost-effective alternatives.

Key research objectives in this area include the development of catalysts based on earth-abundant metals such as copper, nickel, and iron, which would reduce the economic and environmental costs associated with precious metal catalysis. acs.org Furthermore, the design of sophisticated ligands that can precisely control the reactivity at the C-Br bond while tolerating the acidic proton of the hydroxyl group is a significant challenge. Future systems may incorporate bifunctional ligands that can activate the substrate and the catalyst simultaneously, potentially in aqueous or micellar conditions to align with green chemistry principles. acs.org Another promising avenue is the exploration of photocatalytic and electrocatalytic methods for C-H activation and cross-coupling, offering alternative energy inputs that can lead to novel reaction pathways under mild conditions.

Table 1: Future Directions in Catalysis for this compound Functionalization

| Current Approach | Future Research Direction | Potential Advantages |

|---|---|---|

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) frontierspecialtychemicals.com | Catalysts based on earth-abundant metals (Cu, Ni, Fe) acs.org | Reduced cost, lower toxicity, increased sustainability |

| Homogeneous catalysis in organic solvents | Heterogeneous catalysts (e.g., metal-organic frameworks, nanoparticles) | Enhanced catalyst recovery and reusability |

| Thermally driven reactions | Photocatalytic and electrocatalytic systems | Mild reaction conditions, novel reactivity, reduced energy consumption |

Exploration of Undiscovered Bioactive Properties

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, its full bioactive potential remains largely untapped. chemimpex.com The combination of a pyridine (B92270) ring, a hydroxyl group, and a bromine atom provides a unique pharmacophore that can engage in various biological interactions, including hydrogen bonding and halogen bonding.

Future research will likely involve the systematic synthesis of derivative libraries based on the this compound core. These libraries can be subjected to high-throughput screening against a diverse array of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel therapeutic leads. Beyond its established use, there is potential for discovering applications in oncology, infectious diseases, and metabolic disorders. Moreover, its utility as a precursor for agrochemicals, such as herbicides and fungicides, represents another significant area for exploration. chemimpex.com The development of structure-activity relationships (SAR) from these screening efforts will be crucial for optimizing lead compounds. frontierspecialtychemicals.com

Integration into Advanced Materials and Nanotechnology

The inherent properties of the this compound molecule—a rigid aromatic core, a hydrogen-bonding hydroxyl group, and a reactive bromine site—make it an attractive candidate for the design of advanced functional materials. chemimpex.com

In the field of polymer science, it can be used as a monomer to create polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. chemimpex.com The pyridine nitrogen and hydroxyl oxygen can act as effective ligands for coordinating with metal ions, opening up possibilities for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials could find applications in gas storage, separation, and catalysis. In nanotechnology, this compound could serve as a surface-modifying agent for nanoparticles, tailoring their solubility and enabling their conjugation to biomolecules or other materials. The reactive bromine atom allows for post-synthetic modification, a valuable feature for creating complex, multifunctional materials.

Table 2: Potential Applications of this compound in Materials Science

| Material Class | Role of this compound | Potential Application |

|---|---|---|

| Functional Polymers | Monomer or functional additive | High-performance coatings, organic electronics, membranes |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Gas storage, chemical sensing, catalysis |

| Nanoparticles | Surface functionalization agent | Targeted drug delivery, bio-imaging, nanocomposites |

Sustainable and Scalable Synthetic Pathways

The industrial viability of any chemical compound is heavily dependent on the availability of sustainable and scalable methods for its production. Current synthetic routes to this compound and its derivatives often rely on multi-step processes that may involve harsh reagents or generate significant waste. google.comresearchgate.net

Comprehensive Mechanistic and Kinetic Studies

A deep understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for optimizing existing protocols and discovering new transformations. While many reactions involving this compound are known, detailed mechanistic and kinetic data are often lacking.

Advanced computational chemistry, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict the influence of different catalysts, ligands, and substituents on reaction outcomes. dntb.gov.ua These theoretical investigations can provide invaluable insights that are difficult to obtain through experimentation alone. Concurrently, experimental kinetic studies using techniques like in-situ spectroscopy (e.g., NMR, IR) can be used to determine reaction rates, identify key intermediates, and validate computational models. A thorough understanding of the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms is also critical, as it can significantly influence reactivity. dntb.gov.ua Such fundamental studies will accelerate the rational design of more efficient and selective chemical processes. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-bromo-5-hydroxypyridine, and how can purity be optimized?

- Methodology : this compound is typically synthesized via bromination of 5-hydroxypyridine derivatives. For example, O-alkylation of this compound followed by Claisen rearrangement and formylation has been reported, yielding intermediates for pyrano(3,2-b)pyridines with 23% overall efficiency . Optimize purity using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reactions via TLC and confirm purity via HPLC (>98%) and NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic peaks: pyridine ring protons (δ 7.2–8.5 ppm) and hydroxyl group (δ 10–12 ppm, broad singlet) .

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 173.99 (CHBrNO) .

- Melting Point : Compare observed mp (78–82°C for related bromopyridines) with literature values .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : In case of skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

- Storage : Keep in airtight containers at ambient temperatures, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design multi-step syntheses incorporating this compound for complex heterocycles?

- Methodology : Use this compound as a precursor for pyrano(3,2-b)pyridines via Claisen rearrangement and reductive amination (Scheme 7 in ). For Suzuki-Miyaura coupling, replace bromine with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh), NaCO, DMF/HO, 80°C) . Optimize regioselectivity using DFT calculations to predict bromination sites .